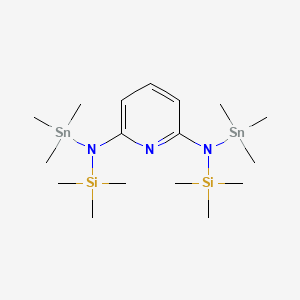![molecular formula C13H21FO B12576368 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane CAS No. 290305-76-9](/img/structure/B12576368.png)
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-(fluoromethyl)tricyclo[3311~3,7~]decane is a complex organic compound with the molecular formula C13H21FO It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
Métodos De Preparación
The synthesis of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom. This can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The tricyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane can be compared with other tricyclic compounds such as:
1-Phenyltricyclo[3.3.1.1~3,7~]decane: This compound has a phenyl group instead of an ethoxy and fluoromethyl group. It exhibits different chemical reactivity and biological activity due to the presence of the aromatic ring.
1-Methyltricyclo[3.3.1.1~3,7~]decane: The presence of a methyl group instead of an ethoxy and fluoromethyl group results in different physical and chemical properties, such as boiling point and solubility.
1-Hydroxytricyclo[3.3.1.1~3,7~]decane: The hydroxyl group introduces different hydrogen bonding capabilities, affecting the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of an ethoxy group and a fluoromethyl group, which imparts specific chemical and biological properties not found in its analogs.
Propiedades
Número CAS |
290305-76-9 |
|---|---|
Fórmula molecular |
C13H21FO |
Peso molecular |
212.30 g/mol |
Nombre IUPAC |
1-ethoxy-3-(fluoromethyl)adamantane |
InChI |
InChI=1S/C13H21FO/c1-2-15-13-6-10-3-11(7-13)5-12(4-10,8-13)9-14/h10-11H,2-9H2,1H3 |
Clave InChI |
RMVTXZWRVVWQFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC12CC3CC(C1)CC(C3)(C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


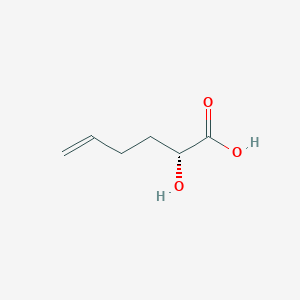
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
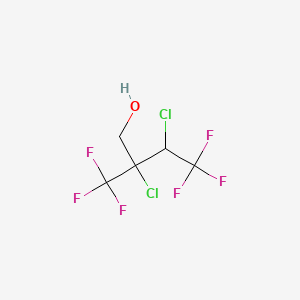
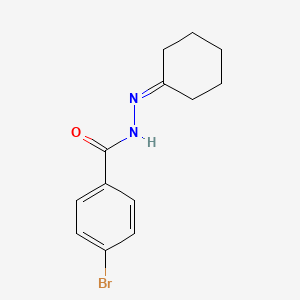
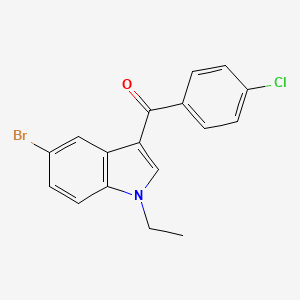
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
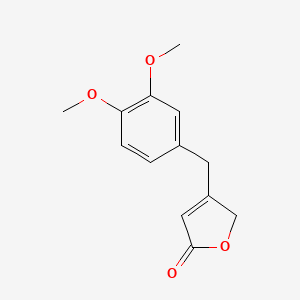
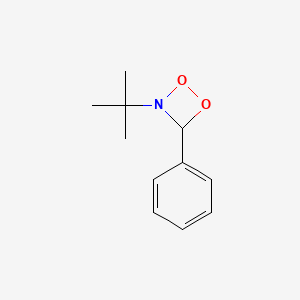
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
